

Application Notes and Protocols for EPA Method 1668 Using $^{13}\text{C}_{12}$ -Labeled Standards

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Compound of Interest

Compound Name: 2,5-Dichloro-1,1'-biphenyl- $^{13}\text{C}_{12}$

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of chlorinated biphenyl congeners (PCBs) in various environmental matrices using EPA Method 1668. A central aspect of this method is the use of $^{13}\text{C}_{12}$ -labeled standards for accurate quantification through isotope dilution.

Introduction to EPA Method 1668

EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the congener-specific determination of 209 individual PCBs.[1][2] The method is applicable to a wide range of matrices, including water, soil, sediment, biosolids, and tissue.[2][3] Its high sensitivity and specificity make it suitable for detecting PCBs at very low levels (parts per quadrillion), which is often necessary for risk assessment and regulatory compliance. A key feature of Method 1668 is its reliance on the isotope dilution technique, where known quantities of $^{13}\text{C}_{12}$ -labeled PCB congeners are added to each sample before processing to correct for analytical variability and matrix effects.[3]

The Role of $^{13}\text{C}_{12}$ -Labeled Standards

Isotope dilution is a powerful analytical technique that significantly improves the accuracy and precision of quantification. In EPA Method 1668, $^{13}\text{C}_{12}$ -labeled PCB congeners, which are chemically identical to their native counterparts but have a different mass, are used as internal standards. These labeled standards are added to the sample at the beginning of the analytical process and are carried through all stages of sample preparation and analysis alongside the native PCBs. By measuring the ratio of the native congener to its labeled analog in the final extract, the initial concentration of the native congener in the sample can be accurately determined, regardless of any losses that may have occurred during the procedure.

Data Presentation: $^{13}\text{C}_{12}$ -Labeled Standards in EPA Method 1668

The following tables summarize the $^{13}\text{C}_{12}$ -labeled standards specified in EPA Method 1668C, their concentrations in stock and spiking solutions, and their designated roles in the analytical process.

Table 1: Composition of Labeled Compound Stock and Spiking Solutions

Labeled Congener	IUPAC No.	Concentration in Stock Solution (ng/mL)	Role
¹³ C ₁₂ -2,4,4'-Trichlorobiphenyl	28L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',5,5'-Tetrachlorobiphenyl	52L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',4,5,5'-Pentachlorobiphenyl	101L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',3,4,4',5'-Hexachlorobiphenyl	138L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',4,4',5,5'-Hexachlorobiphenyl	153L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',3,3',4,4',5'-Heptachlorobiphenyl	170L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',3,4,4',5,5'-Heptachlorobiphenyl	180L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',3,3',4,4',5,5'-Octachlorobiphenyl	194L	1000	Surrogate Standard
¹³ C ₁₂ -2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl	208L	1000	Surrogate Standard
¹³ C ₁₂ -Decachlorobiphenyl	209L	1000	Surrogate Standard
¹³ C ₁₂ -3,3',4,4'-Tetrachlorobiphenyl	77L	1000	Cleanup Standard
¹³ C ₁₂ -3,3',4,4',5'-Pentachlorobiphenyl	126L	1000	Cleanup Standard
¹³ C ₁₂ -3,3',4,4',5,5'-Hexachlorobiphenyl	169L	1000	Cleanup Standard

¹³ C ₁₂ -2,3,3',4,4'- Pentachlorobiphenyl	105L	2000	Injection Internal Standard
¹³ C ₁₂ -2,3,4,4',5- Pentachlorobiphenyl	114L	2000	Injection Internal Standard
¹³ C ₁₂ -2,3',4,4',5- Pentachlorobiphenyl	118L	2000	Injection Internal Standard
¹³ C ₁₂ -2',3,4,4',5- Pentachlorobiphenyl	123L	2000	Injection Internal Standard
¹³ C ₁₂ -2,3,3',4,4',5- Hexachlorobiphenyl	156L	2000	Injection Internal Standard
¹³ C ₁₂ -2,3,3',4,4',5'- Hexachlorobiphenyl	157L	2000	Injection Internal Standard
¹³ C ₁₂ -2,3',4,4',5,5'- Hexachlorobiphenyl	167L	2000	Injection Internal Standard
¹³ C ₁₂ -2,3,3',4,4',5,5'- Heptachlorobiphenyl	189L	2000	Injection Internal Standard

Table 2: Concentration of Labeled Compounds in Calibration Solutions (ng/mL)

Labeled Congener	CS-0.2	CS-1	CS-2	CS-3	CS-4	CS-5
Surrogate Standards	2.0	10	50	200	1000	5000
Cleanup Standards	2.0	10	50	200	1000	5000
Injection Internal Standards	4.0	20	100	400	2000	10000

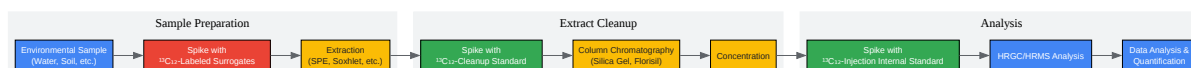
Table 3: Quality Control Acceptance Criteria for Labeled Standard Recoveries

Standard Type	Acceptance Limits (%)
Labeled Surrogates	25 - 150
Labeled Cleanup Standard	30 - 130
Labeled Injection Internal Standard	40 - 120

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of PCBs in environmental samples using EPA Method 1668.

Logical Relationship of Analytical Steps



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Caption: Logical flow of the key stages in EPA Method 1668 analysis.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

Aqueous Samples (Solid-Phase Extraction - SPE)

- **Sample Preservation:** Upon collection, if residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample. Adjust the sample pH to 2-3 with sulfuric acid. Store samples in the dark at <math><6\text{ }^{\circ}\text{C}</math>.
- **Spiking:** To a 1-liter water sample, add a known amount of the $^{13}\text{C}_{12}$ -labeled surrogate standard solution.

- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by reagent water through it.
- **Sample Loading:** Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.
- **Elution:** After loading, dry the cartridge and elute the trapped PCBs with an appropriate organic solvent, such as dichloromethane.
- **Concentration:** Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

Solid and Semi-Solid Samples (Soxhlet Extraction)

- **Sample Preparation:** Homogenize the sample. For wet samples, mix with anhydrous sodium sulfate to create a free-flowing powder.
- **Spiking:** Weigh out approximately 10-20 grams of the homogenized sample and spike it with a known amount of the $^{13}\text{C}_{12}$ -labeled surrogate standard solution.
- **Extraction:** Place the spiked sample in a Soxhlet extraction thimble and extract with a suitable solvent (e.g., a mixture of hexane and acetone) for 16-24 hours.[1]
- **Concentration:** After extraction, concentrate the solvent extract to a small volume.

Extract Cleanup

Cleanup is a critical step to remove interfering compounds from the sample extract. A multi-step approach involving different chromatographic materials is often employed.

Multi-layer Silica Gel Column Chromatography

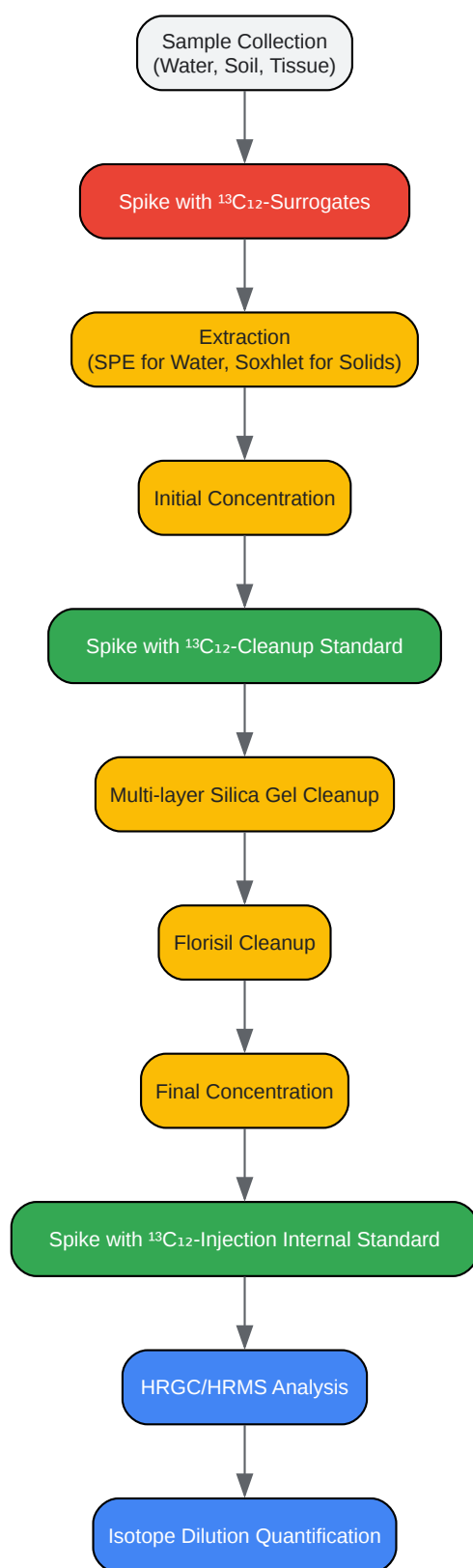
- **Column Packing:** Prepare a multi-layer silica gel column by packing, from bottom to top: 1 g of activated silica gel, 4 g of basic silica gel, 1 g of activated silica gel, 8 g of acidic silica gel, 2 g of activated silica gel, and 4 g of anhydrous sodium sulfate.[4]
- **Spiking:** Add a known amount of the $^{13}\text{C}_{12}$ -labeled cleanup standard to the concentrated extract.

- Elution: Apply the spiked extract to the top of the column and elute the PCBs with hexane. Collect the eluate. This step removes many polar interfering compounds.

Florisil Column Chromatography

- Column Activation: Activate Florisil by heating at 130°C for at least 16 hours.
- Column Packing: Pack a chromatography column with activated Florisil, topped with a layer of anhydrous sodium sulfate.
- Fractionation: Apply the eluate from the silica gel column to the Florisil column. Elute with hexane to collect the PCB fraction. A more polar solvent can be used subsequently to elute other organochlorine pesticides if desired, thus separating them from the PCBs.

Experimental Workflow Diagram



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Caption: Detailed experimental workflow for EPA Method 1668.

HRGC/HRMS Analysis

- **Instrument Setup:** Use a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer. The mass spectrometer should be capable of a resolution of at least 10,000.
- **Chromatographic Column:** A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of PCB congeners.
- **Temperature Program (Example):**
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp 1: 20°C/minute to 200°C.
 - Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.
- **Mass Spectrometer Settings:** Operate the mass spectrometer in the selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for each congener homolog group (e.g., for tetrachlorobiphenyls, monitor m/z 291.8956 and 293.8927 for the native congeners, and m/z 303.9359 and 305.9330 for the ¹³C₁₂-labeled congeners).
- **Injection:** Prior to injection, add a known amount of the ¹³C₁₂-labeled injection internal standard solution to the final extract. This standard is used to assess the instrument performance and to calculate the recoveries of the surrogate and cleanup standards.

Isotope Dilution Quantification

The concentration of each native PCB congener is calculated using the following formula:

$$\text{Concentration (pg/}\mu\text{L)} = (A_n / A_I) * (Q_I / V_s) * (1 / \text{RRF})$$

Where:

- **A_n** = Sum of the integrated peak areas of the primary and secondary monitoring ions for the native congener.

- A_I = Sum of the integrated peak areas of the primary and secondary monitoring ions for the corresponding $^{13}\text{C}_{12}$ -labeled congener.
- Q_I = Quantity of the $^{13}\text{C}_{12}$ -labeled congener added to the sample (in pg).
- V_s = Volume or weight of the original sample.
- RRF = Relative Response Factor, determined from the analysis of calibration standards.

The RRF is calculated for each congener from the calibration curve, which is generated by analyzing a series of calibration standards containing known concentrations of both native and $^{13}\text{C}_{12}$ -labeled PCBs.

Conclusion

EPA Method 1668, with its use of $^{13}\text{C}_{12}$ -labeled standards for isotope dilution quantification, provides a robust and highly accurate means of analyzing PCB congeners in a variety of complex matrices. The detailed protocols and data presentation provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the successful implementation of this powerful analytical method. Adherence to the specified quality control measures, including the monitoring of labeled standard recoveries, is essential for ensuring the generation of high-quality, defensible data.

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